8-bromo-6-methoxyisoquinoline
Description
Properties
IUPAC Name |
8-bromo-6-methoxyisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-8-4-7-2-3-12-6-9(7)10(11)5-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPSDOQUXJXWBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C=NC=CC2=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 8 Bromo 6 Methoxyisoquinoline
Classical Ring-Closure Methods
Classical ring-closure methods are foundational in the synthesis of the isoquinoline (B145761) scaffold. These methods typically involve the construction of the heterocyclic ring from acyclic precursors through intramolecular cyclization reactions.
Modified Bischler-Napieralski Cyclization Approaches
The Bischler-Napieralski reaction is a well-established method for synthesizing 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolines. wikipedia.org The reaction involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide. wikipedia.orgresearchgate.net
In a modified approach, this reaction can be adapted to produce substituted isoquinolines like 8-bromo-6-methoxyisoquinoline. The synthesis would typically begin with a appropriately substituted β-phenylethylamine, which is then acylated to form the corresponding amide. This amide precursor undergoes cyclization using a dehydrating agent such as phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.org For electron-rich aromatic rings, the cyclization proceeds under milder conditions. The presence of a methoxy (B1213986) group on the phenyl ring of the β-arylethylamide facilitates the electrophilic aromatic substitution reaction. The resulting dihydroisoquinoline is then aromatized to yield the final isoquinoline product.
Challenges in this method can include the regioselectivity of the cyclization, especially with multiple substituents on the aromatic ring, and the potential for side reactions. However, careful selection of starting materials and reaction conditions can lead to the desired product.
Pomeranz-Fritsch Cyclization and its Limitations in Isoquinoline Synthesis
The Pomeranz-Fritsch reaction provides another route to isoquinolines, starting from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.org The reaction proceeds through the formation of a Schiff base, which is then cyclized under acidic conditions to form the isoquinoline ring. wikipedia.org
A modification of this method, known as the Jackson modification, has been utilized to synthesize 8-bromo-7-methoxyisoquinoline (B1626704), a positional isomer of the target compound. semanticscholar.org This process starts with the condensation of 2-bromobenzaldehyde (B122850) and 2,2-dimethoxyethanamine to form a Schiff base, which is then reduced and tosylated before cyclization. semanticscholar.org
However, the Pomeranz-Fritsch cyclization has notable limitations, particularly when applied to the synthesis of certain substituted isoquinolines. The synthesis of 8-bromoisoquinoline (B29762) using this method starting from 2-bromobenzaldehyde has been reported to give very low and irreproducible yields. researchgate.netnih.govmdpi.com A significant challenge is the formation of dimeric byproducts. For instance, the synthesis of 8-bromo-7-methoxyisoquinoline yielded only 19% of the desired product along with 27% of a dimeric byproduct. semanticscholar.org The strongly acidic conditions required for cyclization can also lead to the hydrolysis of starting materials or intermediates. semanticscholar.org
Direct Halogenation and Functionalization Approaches
Direct functionalization methods offer a more convergent approach to this compound, starting from a pre-formed isoquinoline core. These strategies rely on the inherent reactivity of the isoquinoline ring system or the directing effects of existing substituents.
Regioselective Bromination of Methoxyisoquinolines
The direct bromination of 6-methoxyisoquinoline (B27300) presents a potential route to this compound. The methoxy group at the C-6 position is an activating group and directs electrophilic substitution to the ortho and para positions. In the case of 6-methoxyisoquinoline, the C-5 and C-7 positions are ortho to the methoxy group, while the C-8 position is not directly activated. However, electrophilic substitution on the isoquinoline ring is also influenced by the electron-withdrawing nature of the nitrogen atom, which deactivates the pyridine (B92270) ring (positions C-1, C-3, C-4) and to a lesser extent the benzene (B151609) ring.
Electrophilic bromination of isoquinoline itself typically occurs at the C-5 or C-8 positions under acidic conditions. google.comorgsyn.org For substituted isoquinolines, the regioselectivity is a balance between the directing effects of the existing substituents and the inherent reactivity of the isoquinoline nucleus. The presence of an activating group like a methoxy group generally facilitates bromination. thieme-connect.de For example, regioselective bromination of 6-hydroxytetrahydroisoquinolines using molecular bromine has been shown to yield the 5-bromo product with excellent selectivity. cornell.eduresearchgate.net While direct bromination of 6-methoxyisoquinoline to specifically yield the 8-bromo isomer is not extensively detailed in the provided results, the principles of electrophilic aromatic substitution suggest that a mixture of isomers, including the desired 8-bromo product, could be formed. The separation of these isomers would then be a critical step.
Direct Metalation Strategies for Directed Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This technique involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, followed by quenching with an electrophile.
In the context of isoquinoline synthesis, metalation of alkoxy-substituted isoquinolines has been shown to occur regioselectively. beilstein-journals.org For instance, 6,7-dimethoxyisoquinoline (B95607) and 6-methoxyisoquinoline can be metalated at the C-1 position using a Knochel-Hauser base (TMPMgCl∙LiCl). beilstein-journals.orgrsc.org However, achieving metalation at the C-8 position would require a directing group at either the C-7 or N-2 position. An alternative approach could involve a halogen-metal exchange reaction starting from a di-brominated isoquinoline precursor, though this would add steps to the synthesis. While direct C-8 metalation of 6-methoxyisoquinoline is not explicitly described, directed remote metalation strategies have been attempted on isoquinoline systems, although with limited success in some cases. beilstein-journals.org
Multi-Step Synthesis via Precursor Modification
A multi-step synthesis involving the modification of a pre-functionalized isoquinoline precursor is a common and often necessary strategy to obtain specifically substituted compounds like this compound.
One such established route to 8-bromoisoquinoline involves a sequence starting from isoquinoline itself. nih.govmdpi.com This process includes:
Nitration: Nitration of isoquinoline, which can be directed to the 5- and 8-positions.
Bromination: Bromination of isoquinoline at position 5. researchgate.netnih.gov
Further Nitration: Subsequent nitration of 5-bromoisoquinoline (B27571) at the 8-position to yield 5-bromo-8-nitroisoquinoline. researchgate.netnih.gov
Reduction: Reduction of the nitro group to an amino group. In some cases, this step can be accompanied by the removal of the bromo substituent. researchgate.netnih.gov
Diazotization and Sandmeyer Reaction: The resulting 8-aminoisoquinoline (B1282671) can then be converted to 8-bromoisoquinoline via diazotization followed by a Sandmeyer reaction with copper(I) bromide. semanticscholar.orgresearchgate.netnih.gov
To obtain the 6-methoxy derivative, a similar sequence could be envisioned starting from 6-methoxyisoquinoline, or a methoxy group could be introduced at a later stage, although this would likely involve additional protection and deprotection steps. For example, 8-bromo-7-methoxyisoquinoline has been prepared from 7-methoxy-8-nitroisoquinoline (B29856) through reduction of the nitro group, diazotization, and a subsequent Sandmeyer reaction. semanticscholar.org This highlights that a multi-step approach, while potentially lengthy, offers a reliable pathway to specifically substituted isoquinolines.
Routes from Substituted Anilines or Benzaldehydes
The construction of the isoquinoline core from acyclic precursors like substituted anilines and benzaldehydes remains a fundamental strategy. Two of the most prominent methods in this category are the Bischler-Napieralski and Pomeranz-Fritsch reactions.
The Bischler-Napieralski reaction facilitates the synthesis of dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides, which are typically derived from substituted phenethylamines (accessible from anilines). wikipedia.orgrsc.org This reaction is conducted in the presence of a dehydrating agent under acidic conditions. wikipedia.org Commonly used reagents include phosphoryl chloride (POCl₃) and polyphosphoric acid (PPA). wikipedia.orgresearchgate.net The resulting dihydroisoquinoline can then be oxidized to the aromatic isoquinoline. For the synthesis of this compound, this would involve starting with a suitably substituted N-[2-(2-bromo-4-methoxyphenyl)ethyl]amide. The success of the cyclization is dependent on the electron-donating groups on the benzene ring, which activate the desired position for electrophilic aromatic substitution. wikipedia.org
The Pomeranz-Fritsch reaction provides another route, starting from a substituted benzaldehyde and a 2,2-dialkoxyethylamine. The reaction proceeds via the formation of a Schiff base, which is subsequently cyclized under strong acidic conditions to form the isoquinoline ring. A modification by Jackson, which involves reduction of the initial Schiff base and N-tosylation prior to acid-catalyzed cyclization, has been applied to synthesize related structures like 8-bromo-7-methoxyisoquinoline. semanticscholar.orgresearchgate.net In this specific synthesis, 2-bromo-3-methoxybenzaldehyde (B1279745) was reacted with 2,2-dimethoxyethanamine, and the resulting benzylamine-acetal was N-tosylated. Heating this intermediate with p-toluenesulfonic acid in toluene (B28343) afforded the target 8-bromo-7-methoxyisoquinoline in a 19% yield, alongside a significant dimeric byproduct. semanticscholar.org Applying this logic to this compound would necessitate starting with 2-bromo-4-methoxybenzaldehyde. However, these cyclizations can suffer from low and sometimes irreproducible yields, with side reactions like hydrolysis being a significant issue. nih.gov
Table 1: Comparison of Classical Isoquinoline Syntheses
| Reaction | Starting Materials | Key Reagents | Intermediate | Product | Ref |
| Bischler-Napieralski | β-arylethylamide | POCl₃, PPA | Dihydroisoquinoline | Isoquinoline | wikipedia.org, rsc.org |
| Pomeranz-Fritsch | Benzaldehyde, 2,2-dialkoxyethylamine | H₂SO₄, PPA | Schiff Base/Amine-acetal | Isoquinoline | , |
| Jackson Modification | Benzaldehyde, 2,2-dimethoxyethanamine | NaBH₄, TsCl, p-TsOH | N-Tosyl-amine-acetal | Isoquinoline | semanticscholar.org |
Sequential Functionalization of Related Isoquinoline Scaffolds
An alternative to building the isoquinoline core from scratch is the functionalization of a pre-existing isoquinoline ring system. This can be achieved either by introducing the required bromo and methoxy groups onto the parent isoquinoline or by modifying a more closely related substituted isoquinoline.
One established multi-step sequence begins with isoquinoline itself. This method involves nitration to introduce a nitro group, typically at the 5- or 8-position. Subsequent reduction of the nitro group yields an aminoisoquinoline. The amino group can then be converted into a bromine substituent via a Sandmeyer reaction, which involves diazotization with nitrous acid followed by treatment with a copper(I) bromide salt. researchgate.net To obtain the 8-bromo isomer, separation from the 5-bromo isomer is often necessary, and yields can be low and difficult to reproduce. nih.gov
Direct electrophilic bromination of a substituted isoquinoline, such as 6-methoxyisoquinoline, is another potential route. The methoxy group is an activating, ortho-, para-director, which would theoretically direct bromination to the 5- and 7-positions. However, recent studies on the direct C4 halogenation of isoquinolines using a Boc₂O-mediated dearomatization strategy have shown that 6-methoxyisoquinoline can be brominated with N-bromosuccinimide (NBS) to yield 4-bromo-6-methoxyisoquinoline, demonstrating the complexities of regioselectivity in these systems. acs.org Achieving selective bromination at the C-8 position in the presence of a C-6 methoxy group via direct electrophilic attack is challenging due to the directing effects of both the methoxy group and the ring nitrogen.
Modern Catalytic Synthetic Methodologies
Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency and selectivity. For a functionalized molecule like this compound, transition metal catalysis is particularly important for further derivatization, while photoredox and electrocatalysis offer novel pathways for its synthesis and functionalization.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
The bromine atom at the C-8 position of this compound makes it an ideal substrate for a wide range of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura reaction , which couples an organohalide with a boronic acid or ester using a palladium catalyst and a base, is widely used to form biaryl structures. wikipedia.org this compound can be coupled with various aryl- or heteroarylboronic acids to generate more complex 8-arylisoquinoline derivatives. researchgate.net The choice of ligand, base, and solvent is critical for achieving high yields, especially with sterically hindered coupling partners.
The Sonogashira reaction is another powerful palladium-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides, typically using a copper(I) co-catalyst. wikipedia.orglibretexts.org This allows for the direct introduction of an alkynyl moiety at the 8-position of the isoquinoline core. For instance, the related 8-bromo-7-methoxyisoquinoline has been successfully coupled with 1-hexyne (B1330390) using a bis(triphenylphosphine)palladium(II) chloride catalyst and copper(I) iodide. semanticscholar.org This methodology is invaluable for synthesizing precursors to poly-conjugated systems and natural products. wikipedia.org
The Buchwald-Hartwig amination is a palladium-catalyzed method for forming carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgsemanticscholar.org This reaction would enable the conversion of this compound into various 8-aminoisoquinoline derivatives by coupling it with primary or secondary amines, including cyclic amines. The development of sterically hindered phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of amines under relatively mild conditions. wikipedia.org
Other cross-coupling reactions such as the Heck reaction (coupling with alkenes) mdpi.com and Ullmann-type reactions (copper-mediated couplings) are also applicable, further expanding the synthetic utility of this bromo-isoquinoline intermediate.
Table 2: Key Cross-Coupling Reactions for this compound
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type | Ref |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) complex, Base | C-C (sp²-sp²) | 8-Arylisoquinoline | wikipedia.org, |
| Sonogashira | R-C≡C-H | Pd(0) complex, Cu(I), Amine Base | C-C (sp²-sp) | 8-Alkynylisoquinoline | wikipedia.org, semanticscholar.org |
| Buchwald-Hartwig | R₂NH | Pd(0) complex, Bulky Ligand, Base | C-N | 8-Amino(R₂)isoquinoline | wikipedia.org, |
| Heck | Alkene | Pd(0) complex, Base | C-C (sp²-sp²) | 8-Alkenylisoquinoline | mdpi.com |
Photoredox Catalysis and Electrocatalysis in Isoquinoline Functionalization
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions by generating radical intermediates. nih.govrsc.org While specific examples detailing the synthesis of this compound using these methods are not prominent, the principles are widely applied to the functionalization of related heterocycles. These methods can drive reactions that are difficult to achieve with traditional thermal approaches. nih.gov
For instance, photoredox catalysis can be used for the direct C-H arylation of heteroarenes, offering an alternative to cross-coupling reactions that avoids pre-functionalization. d-nb.info Photochemical cyclization of ortho-bromo benzylisoquinoline intermediates has been used to generate oxoaporphine alkaloids, demonstrating a light-mediated intramolecular C-C bond formation. rsc.org Furthermore, photoredox-catalyzed phosphonylation of bromo-substituted phenanthrolines has been achieved, suggesting that the C-Br bond in this compound could be a handle for similar light-induced transformations. mdpi.com These techniques often utilize metal-based (e.g., Iridium, Ruthenium) or organic photosensitizers and can be performed at room temperature. rsc.org
Stereoselective Synthesis of Advanced Intermediates
The this compound scaffold is a valuable building block for the synthesis of more complex, stereochemically rich molecules, including natural products and pharmaceutical candidates. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, which is crucial for biological activity.
One common strategy involves the creation of a new chiral center by reacting the isoquinoline core with other molecules. For example, metalation of the C-1 position of an isoquinoline followed by the addition of an aldehyde can generate a racemic secondary alcohol. rsc.org This alcohol can then be a substrate for stereoselective reactions, such as enzymatic resolution or asymmetric reduction, to yield enantiomerically enriched advanced intermediates.
Alternatively, this compound can be coupled to a pre-existing chiral building block. Convergent synthetic strategies often involve preparing diverse chiral amines or alcohols and coupling them to a common heterocyclic core. beilstein-journals.org For example, a chiral amine could be used in a Buchwald-Hartwig amination with this compound to produce a chiral 8-aminoisoquinoline derivative. Similarly, a Suzuki coupling could attach a chiral boronic ester to the C-8 position.
Modern catalytic methods also offer routes to stereoselectivity. Asymmetric intramolecular Heck reactions have been used to create quaternary carbon stereocenters in complex scaffolds. libretexts.org Dual catalytic systems, combining photoredox catalysis with organocatalysis, have enabled highly enantioselective α-alkylation of aldehydes, a strategy that could potentially be adapted to functionalize side chains attached to the isoquinoline ring. nih.gov These advanced methods allow for the construction of specific stereoisomers, which is essential for developing potent and selective biologically active molecules.
Chemical Reactivity and Transformation Mechanisms of 8 Bromo 6 Methoxyisoquinoline
Reactivity of the Bromo Substituent
The bromine atom at the C-8 position is the most versatile handle for synthetic transformations, primarily serving as a leaving group in various substitution and coupling reactions.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic Aromatic Substitution (SNAr) on an aryl halide typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. In 8-bromo-6-methoxyisoquinoline, the isoquinoline (B145761) nitrogen atom acts as an electron-withdrawing entity, deactivating the ring system towards electrophilic attack but activating it for nucleophilic substitution, particularly at the C-1 and C-3 positions firsthope.co.in.
However, the bromo substituent at C-8 is on the benzene (B151609) ring portion and is not directly activated by the ring nitrogen in the same way as a C-1 halide would be. The methoxy (B1213986) group at C-6 is an electron-donating group, which further disfavors a classical SNAr addition-elimination mechanism at the C-8 position. Consequently, direct displacement of the 8-bromo substituent by common nucleophiles via a Meisenheimer complex intermediate is generally not a facile pathway under standard SNAr conditions. Alternative pathways, such as those involving benzyne (B1209423) intermediates, could be considered under forcing conditions with exceptionally strong bases, but these are less common for this type of substrate. For practical synthetic purposes, direct nucleophilic substitution at the C-8 position is challenging and less utilized compared to metal-catalyzed cross-coupling reactions chemimpex.com.
Metalation Reactions and Organometallic Intermediates
The generation of organometallic intermediates from this compound is a powerful strategy for introducing a wide range of functional groups. Two primary metalation pathways are relevant: metal-halogen exchange and directed ortho-metalation.
Metal-Halogen Exchange: This is a common and efficient method for converting aryl bromides into highly reactive organometallic reagents wikipedia.org. The reaction involves treating the aryl bromide with a strong organometallic base, typically an alkyllithium reagent like n-butyllithium or sec-butyllithium, at low temperatures (e.g., -78 °C). The exchange is rapid, converting the C-Br bond into a C-Li bond to form 8-lithio-6-methoxyisoquinoline wikipedia.orgchemicalforums.com. This lithiated intermediate is a potent nucleophile and can react with a diverse array of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install new substituents at the C-8 position.
Directed ortho-Metalation (DoM): This reaction involves the deprotonation of an aromatic C-H bond that is ortho to a directing metalation group (DMG) wikipedia.orgorganic-chemistry.org. The methoxy group at the C-6 position is a moderately effective DMG, capable of coordinating to an alkyllithium reagent and directing deprotonation to an adjacent position baranlab.orgunblog.fr. In this molecule, there are two ortho positions relative to the methoxy group: C-5 and C-7. Deprotonation would likely occur preferentially at the more acidic C-5 position, which is also influenced by the nearby ring nitrogen. The presence of the bromine at C-8 makes a competing metal-halogen exchange the more probable and faster reaction pathway when using alkyllithium reagents wikipedia.org. However, under specific conditions or with different bases (e.g., lithium amides), DoM could potentially be exploited for functionalization at C-5 or C-7.
| Metalation Method | Reagent | Intermediate Species | Subsequent Reaction |
| Metal-Halogen Exchange | n-BuLi, THF, -78 °C | 8-Lithio-6-methoxyisoquinoline | Quenching with various electrophiles (E+) |
| Directed ortho-Metalation | s-BuLi/TMEDA, THF, -78 °C | 5-Lithio-8-bromo-6-methoxyisoquinoline | Quenching with various electrophiles (E+) |
Cross-Coupling Reactivity (C-C, C-N, C-O, C-S Bond Formation)
The carbon-bromine bond at the C-8 position is an ideal handle for transition metal-catalyzed cross-coupling reactions, which are among the most powerful methods for forming new bonds in modern organic synthesis chemimpex.com. These reactions allow for the formation of carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds with high efficiency and functional group tolerance.
C-C Bond Formation:
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) using a palladium catalyst and a base wikipedia.orglibretexts.org. It is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups.
Heck-Mizoroki Reaction: This involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene wikipedia.orgorganic-chemistry.org.
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base organic-chemistry.orgwikipedia.org.
Stille Coupling: This method uses organotin reagents as the coupling partners with a palladium catalyst.
Negishi Coupling: This involves the use of organozinc reagents with a palladium or nickel catalyst.
C-N Bond Formation:
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling the aryl bromide with primary or secondary amines, anilines, or other nitrogen nucleophiles wikipedia.orgorganic-chemistry.orglibretexts.org.
C-O Bond Formation:
Buchwald-Hartwig Etherification: A variation of the amination reaction, this process couples the aryl bromide with alcohols or phenols to form diaryl or alkyl aryl ethers using a palladium or copper catalyst.
C-S Bond Formation:
Palladium-Catalyzed Thioetherification: This reaction couples the aryl bromide with thiols to form aryl thioethers.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | C-C |
| Heck | Alkene | Pd(OAc)₂, PPh₃, Et₃N | C-C |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, BINAP, NaOt-Bu | C-N |
| Buchwald-Hartwig Etherification | R-OH | Pd(OAc)₂, ligand, K₃PO₄ | C-O |
| Thioetherification | R-SH | Pd(dba)₂, Xantphos, K₂CO₃ | C-S |
The mechanisms of most palladium-catalyzed cross-coupling reactions follow a similar catalytic cycle involving three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination libretexts.orgnih.gov.
Oxidative Addition: The active Pd(0) catalyst reacts with this compound. The palladium atom inserts itself into the carbon-bromine bond, forming a new organopalladium(II) complex. This is often the rate-determining step of the cycle libretexts.org.
Transmetalation (e.g., Suzuki, Sonogashira): In the Suzuki reaction, the organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex, displacing the bromide ligand organic-chemistry.org. In the Sonogashira reaction, a copper acetylide, formed in situ, undergoes transmetalation with the palladium complex wikipedia.org. For the Heck reaction, this step is replaced by the coordination and subsequent migratory insertion of the alkene into the Pd-C bond libretexts.org.
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The specific ligands coordinated to the palladium center play a crucial role in stabilizing the catalyst and modulating its reactivity throughout the cycle.
Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions nih.gov. Nickel-catalyzed reductive cross-couplings are particularly useful as they often proceed through different mechanistic pathways and can couple substrates that are challenging for palladium systems nih.gov.
The mechanism for nickel-catalyzed couplings can be more complex than for palladium, potentially involving Ni(0), Ni(I), Ni(II), and Ni(III) oxidation states nih.gov. A common pathway for reductive coupling involves the reduction of a Ni(II) precatalyst to a Ni(0) species by a stoichiometric reductant (e.g., zinc or manganese). This Ni(0) species undergoes oxidative addition with this compound to form an organonickel(II) intermediate. This intermediate can then react with a second coupling partner. Radical-chain pathways involving Ni(I)/Ni(III) intermediates have also been proposed, especially in the absence of polar solvents nih.gov. These alternative mechanisms can provide complementary reactivity to traditional palladium-catalyzed methods. For instance, nickel catalysis has been shown to be effective in the diarylation of related 8-aminoquinolines researchgate.net.
Reactivity of the Methoxy Substituent
The main chemical transformation involving the methoxy group is ether cleavage , also known as O-demethylation wikipedia.org. This reaction converts the aryl methyl ether into a phenol (B47542) (8-bromo-isoquinolin-6-ol). This cleavage is typically achieved under harsh conditions using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI), often at elevated temperatures libretexts.orgchemistrysteps.com. Lewis acids such as boron tribromide (BBr₃) are also highly effective and can often perform the cleavage under milder conditions.
The mechanism for acid-catalyzed cleavage begins with the protonation of the ether oxygen, converting the methoxy group into a good leaving group (methanol) masterorganicchemistry.comfiveable.me. A nucleophile, the halide ion (e.g., Br⁻), then attacks the methyl carbon in an SN2 displacement, releasing the phenol and forming methyl bromide libretexts.org. Attack at the aromatic carbon does not occur due to the high energy of the required intermediates.
| Reagent | Conditions | Product |
| HBr (conc. aq.) | Reflux | 8-Bromo-isoquinolin-6-ol |
| BBr₃ | CH₂Cl₂, -78 °C to RT | 8-Bromo-isoquinolin-6-ol |
Reactivity of the Isoquinoline Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the isoquinoline ring makes it a nucleophilic and basic center, susceptible to reactions with electrophiles.
The nitrogen atom in this compound can readily undergo quaternization by reacting with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, to form the corresponding N-alkylisoquinolinium salt. nih.govnih.gov This reaction introduces a positive charge on the nitrogen atom and significantly alters the electronic properties of the heterocyclic ring, making it more susceptible to nucleophilic attack. The quaternization of isoquinoline with benzyl bromide, for instance, proceeds by refluxing the reactants in a solvent like acetonitrile. nih.gov
Furthermore, the nitrogen atom can be oxidized to form an N-oxide . This transformation is typically achieved using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting this compound N-oxide exhibits different reactivity compared to the parent molecule. For example, isoquinoline N-oxides can undergo rearrangements and participate in cycloaddition reactions.
The nitrogen atom of the isoquinoline ring possesses a lone pair of electrons, enabling it to act as a ligand and coordinate with metal ions to form coordination complexes. While specific studies on the coordination chemistry of this compound are not prevalent, the behavior can be inferred from related isoquinoline and quinoline (B57606) derivatives.
Isoquinoline and its derivatives are known to form complexes with a variety of transition metals. The nitrogen atom acts as a monodentate N-donor ligand. For instance, zinc(II) halides react with isoquinoline N-oxide to form tetrahedral and octahedral complexes, with the ligand coordinating through the oxygen atom in this case. 8-Hydroxyquinoline is a well-known chelating agent that forms stable complexes with many metals, including iron. The coordination of metal ions to the nitrogen atom can influence the electronic properties and reactivity of the isoquinoline ring system. The formation of such complexes can be a crucial aspect in the application of isoquinoline derivatives in catalysis and materials science.
Reductive and Oxidative Transformations of the Isoquinoline Core
The isoquinoline ring system can undergo both reduction and oxidation reactions, leading to a variety of saturated and partially saturated heterocyclic structures or aromatized products.
The pyridine (B92270) ring of the isoquinoline nucleus is more susceptible to reduction than the benzene ring. Catalytic hydrogenation of bromoquinolines has been shown to selectively reduce the heterocyclic ring without cleaving the carbon-bromine bond. For example, the hydrogenation of 8-bromoquinoline (B100496) over a rhenium sulfide (B99878) catalyst (Re₂S₇/C) at 50 °C and 30 atm of H₂ yields 8-bromo-1,2,3,4-tetrahydroquinoline. A similar outcome would be expected for this compound, leading to the formation of 8-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline. This selective reduction is valuable as the resulting tetrahydroisoquinoline core is a common scaffold in many biologically active molecules, and the retained bromine atom allows for further synthetic modifications.
Oxidation of the Aromatic System
Under mild oxidizing conditions, it is plausible that oxidation could be initiated at the electron-rich benzene moiety. However, the pyridine ring of the isoquinoline system is generally more resistant to oxidation than the benzene ring. Strong oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, are capable of cleaving the aromatic rings, leading to a mixture of degradation products. The specific products would depend on the reaction conditions, including temperature and the concentration of the oxidizing agent.
Given the activating effect of the methoxy group, initial oxidation might be expected to occur on the benzene ring, potentially leading to the formation of quinone-like structures or hydroxylated derivatives, provided the reaction can be controlled. However, the presence of the bromine atom could also influence the regioselectivity of such an oxidation. It is also possible that oxidation could occur at the benzylic position of a suitable precursor during a synthetic route to a more functionalized this compound derivative.
Due to the inherent stability of the aromatic isoquinoline system, vigorous conditions are typically required to induce oxidation, which often results in low yields and a lack of selectivity, leading to ring opening and the formation of smaller, more oxidized fragments.
Regioselectivity and Chemoselectivity in Multi-Substituted Reactions
The presence of multiple functional groups—a bromine atom and a methoxy group—on the isoquinoline scaffold of this compound imparts distinct regioselective and chemoselective properties in various chemical transformations. These properties are crucial for the strategic functionalization of the molecule to synthesize more complex derivatives.
Regioselectivity refers to the preference of a chemical reaction to occur at a particular position on a molecule over other possible positions. In the case of this compound, the bromine atom at the C-8 position is a key handle for regioselective cross-coupling reactions, such as the Suzuki-Miyaura coupling. The carbon-bromine bond at an aromatic ring is a common site for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle of the cross-coupling reaction. libretexts.orgwikipedia.org
For instance, in a hypothetical Suzuki-Miyaura coupling reaction with an arylboronic acid, the reaction is expected to proceed with high regioselectivity at the C-8 position.
Interactive Data Table: Predicted Regioselectivity in the Suzuki-Miyaura Coupling of this compound
| Reactant | Coupling Partner | Catalyst | Base | Expected Major Product | Regioselectivity |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 8-Phenyl-6-methoxyisoquinoline | High for C-8 |
| This compound | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 6-Methoxy-8-(p-tolyl)isoquinoline | High for C-8 |
| This compound | Naphthalen-2-ylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 6-Methoxy-8-(naphthalen-2-yl)isoquinoline | High for C-8 |
The high regioselectivity for the C-8 position is driven by the established reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions. organic-chemistry.org
Chemoselectivity , on the other hand, is the preferential reaction of a reagent with one functional group over another in a molecule containing multiple functional groups. In this compound, the primary sites for chemical reactions are the C-Br bond and the aromatic ring system.
In reactions involving organometallic reagents, such as Grignard or organolithium reagents, chemoselectivity would be critical. For example, a lithium-halogen exchange would selectively occur at the C-8 position due to the presence of the bromine atom, generating a nucleophilic isoquinolinyllithium species. This intermediate can then react with various electrophiles.
Furthermore, electrophilic aromatic substitution reactions would exhibit regioselectivity influenced by the directing effects of both the methoxy and bromo substituents, as well as the inherent reactivity of the isoquinoline nucleus. The methoxy group is an ortho-, para-director, while the bromine atom is also an ortho-, para-director, albeit deactivating. The interplay of these directing effects would determine the position of substitution in reactions such as nitration or halogenation.
Derivatives and Analogues of 8 Bromo 6 Methoxyisoquinoline: Synthesis and Structural Elucidation
Synthesis of Positional Isomers and Regioisomers
The synthesis of specific positional isomers of substituted isoquinolines is fundamental for developing structure-activity relationships in various chemical contexts. The preparation of these isomers typically relies on classical isoquinoline (B145761) ring-formation reactions, such as the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch syntheses, using appropriately substituted precursors.
The Pomeranz-Fritsch reaction, and its modifications, provides a key route to isoquinolines from benzaldehydes and aminoacetaldehyde dialkyl acetals. For instance, the synthesis of 8-bromo-7-methoxyisoquinoline (B1626704) has been achieved using a modification of this method. researchgate.net The synthesis of other positional isomers, such as 5-bromo- or 7-bromo-6-methoxyisoquinoline, would necessitate starting with correspondingly substituted 2-bromobenzaldehydes or other suitable aromatic precursors. The regiochemical outcome of the cyclization step is a critical factor and can be influenced by the electronic nature of the substituents on the benzene (B151609) ring. Current time information in Pasuruan, ID.
Another general strategy involves the direct, regioselective halogenation of a pre-formed methoxyisoquinoline core. However, controlling the position of bromination can be challenging due to the directing effects of both the fused pyridine (B92270) ring and the existing methoxy (B1213986) substituent. Electrophilic aromatic substitution on the isoquinoline ring is generally favored at the C-5 and C-8 positions. quimicaorganica.org Therefore, direct bromination of 6-methoxyisoquinoline (B27300) might yield a mixture of products, requiring careful separation and characterization.
The synthesis of related amino-substituted isomers, such as the various monobromo-6-methoxy-8-aminoquinolines, has also been reported, highlighting the synthetic accessibility of diverse substitution patterns on the quinoline (B57606) and, by extension, isoquinoline systems. nih.gov These syntheses often involve multi-step sequences starting from substituted anilines.
| Synthetic Method | Typical Precursors | Key Transformation | Regiochemical Considerations |
|---|---|---|---|
| Pomeranz-Fritsch Reaction | Substituted Benzaldehyde (B42025), Aminoacetaldehyde Acetal | Acid-catalyzed cyclization and aromatization | The position of substituents on the starting benzaldehyde dictates the final substitution pattern on the isoquinoline's benzene ring. researchgate.net |
| Bischler-Napieralski Reaction | Substituted β-Phenylethylamine, Acyl Chloride/Anhydride | Cyclodehydration to a dihydroisoquinoline, followed by oxidation | Requires a two-step process (amide formation, then cyclization). The substitution pattern is determined by the starting phenylethylamine. |
| Direct Halogenation | Substituted Isoquinoline (e.g., 6-methoxyisoquinoline) | Electrophilic Aromatic Substitution (e.g., with Br₂) | Product distribution is governed by the directing effects of existing substituents and the inherent reactivity of the isoquinoline nucleus, often leading to mixtures of isomers. quimicaorganica.org |
Introduction of Diverse Functional Groups via Cross-Coupling Reactions
The bromine atom at the C-8 position of 8-bromo-6-methoxyisoquinoline serves as a versatile synthetic handle for the introduction of a wide array of functional groups through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their efficiency, functional group tolerance, and reliability in forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or boronic ester. wikipedia.orglibretexts.org The this compound scaffold can be readily coupled with various aryl- and vinylboronic acids to produce 8-aryl- and 8-vinyl-6-methoxyisoquinoline derivatives. harvard.edu The reaction typically employs a palladium(0) catalyst, generated in situ from a palladium(II) precursor, a phosphine (B1218219) ligand, and a base. organic-chemistry.org The choice of ligand, base, and solvent is crucial for achieving high yields. researchgate.netnih.gov
Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira coupling is employed. This reaction couples a terminal alkyne with an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgwikipedia.org This method allows for the synthesis of 8-alkynyl-6-methoxyisoquinolines, which are valuable intermediates for further transformations, such as cyclization reactions or the synthesis of conjugated systems. libretexts.orgnih.gov Copper-free Sonogashira variants have also been developed to circumvent issues associated with the copper co-catalyst. libretexts.org
Buchwald-Hartwig Amination: The formation of C-N bonds at the C-8 position can be achieved via the Buchwald-Hartwig amination. This palladium-catalyzed reaction couples aryl halides with primary or secondary amines, providing direct access to 8-amino-6-methoxyisoquinoline derivatives. wikipedia.orgacsgcipr.org The development of specialized phosphine ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines, including anilines, alkylamines, and various heterocycles, under relatively mild conditions. libretexts.orgorganic-chemistry.org Ammonia equivalents can also be used to install a primary amino group. wikipedia.org
| Reaction | Coupling Partner | Bond Formed | Typical Catalytic System | Resulting Functional Group at C-8 |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | C(sp²)-C(sp²), C(sp²)-C(sp³) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | Aryl, Heteroaryl, Vinyl, Alkyl |
| Sonogashira | R-C≡C-H | C(sp²)-C(sp) | Pd(0) catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Amine Base (e.g., Et₃N) | Alkynyl |
| Buchwald-Hartwig | R¹R²N-H | C(sp²)-N | Pd(0) or Pd(II) catalyst, Phosphine Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu) | Primary/Secondary/Tertiary Amine |
Elaboration into Polycyclic Systems and Fused Heterocycles
The functionalized derivatives of this compound, synthesized via cross-coupling reactions, are excellent precursors for the construction of complex polycyclic and fused heterocyclic systems. airo.co.in These intramolecular cyclization strategies often rely on the formation of a new ring by connecting the substituent at the C-8 position with another part of the isoquinoline scaffold, typically the nitrogen atom or the C-1 position.
For example, an 8-aryl derivative bearing an ortho-amino, -hydroxyl, or -carboxyl group, installed via a Suzuki reaction, can undergo subsequent intramolecular cyclization to form a new five- or six-membered ring. This can lead to the formation of complex, rigid, and planar polycyclic aromatic systems. Palladium catalysis can also be employed for intramolecular C-H activation or cyclization reactions to yield fused systems. nih.gov
Similarly, an 8-alkynyl derivative obtained from a Sonogashira coupling can participate in various cyclization reactions. For instance, an intramolecular reaction with a suitably placed nucleophile within the isoquinoline system can lead to the formation of fused furans, pyrroles, or other heterocycles. These transformations significantly increase the structural complexity and can be used to access novel molecular frameworks. nih.gov The synthesis of benzo-fused heterocycles is an area of active research, with various methods being developed to construct these valuable structures. rsc.org
| C-8 Substituted Precursor | Cyclization Strategy | Resulting Fused System (Example) |
|---|---|---|
| 8-(2-Aminophenyl)-6-methoxyisoquinoline | Intramolecular amidation/condensation (e.g., Pictet-Spengler type) | Indolo[x,y-z]isoquinoline derivative |
| 8-(2-Hydroxyphenyl)-6-methoxyisoquinoline | Intramolecular O-arylation / Dehydrative cyclization | Benzofuro[x,y-z]isoquinoline derivative |
| 8-(Ethynyl)-6-methoxyisoquinoline | Intramolecular hydroamination/hydroalkoxylation | Furopyridine or Pyrrolopyridine derivative fused to the isoquinoline core |
Structure-Reactivity Relationships in Isoquinoline Derivatives (Purely Chemical Context)
The chemical reactivity of this compound is governed by the interplay of the inherent electronic properties of the isoquinoline nucleus and the effects of the bromo and methoxy substituents.
Electrophilic Aromatic Substitution: The isoquinoline ring system consists of two fused rings: a benzene ring (carbocycle) and a pyridine ring (heterocycle). The pyridine ring is electron-deficient due to the electronegative nitrogen atom and is thus strongly deactivated towards electrophilic attack. Consequently, electrophilic aromatic substitution (SEAr) occurs preferentially on the benzene ring, with the C-5 and C-8 positions being the most reactive in unsubstituted isoquinoline. quimicaorganica.org A comprehensive study on the electrophilic reactivity of the neutral isoquinoline molecule established the positional reactivity order as 4 > 5 = 7 > 8 > 6 > 3 > 1. rsc.org
In this compound, this intrinsic reactivity is modulated by the substituents:
6-Methoxy Group: The methoxy group is a strong activating group due to its +M (mesomeric or resonance) effect, which donates electron density to the ring. It directs electrophiles to the ortho (C-5, C-7) and para positions. Given that C-5 and C-7 are already relatively reactive in the parent isoquinoline, the methoxy group strongly enhances their susceptibility to electrophilic attack.
The net effect is that the C-5 and C-7 positions are significantly activated towards electrophilic substitution, while the C-8 position is occupied and the C-6 position is deactivated relative to C-5 and C-7.
Reactivity in Cross-Coupling: The C-Br bond at the C-8 position is the focal point for the cross-coupling reactions discussed previously. The reactivity of aryl halides in palladium-catalyzed reactions generally follows the order I > Br > Cl. wikipedia.org The C-Br bond is sufficiently reactive to participate efficiently in Suzuki, Sonogashira, and Buchwald-Hartwig reactions under standard conditions, making this compound an excellent substrate for these transformations. The electronic environment of the C-8 position, influenced by the adjacent nitrogen lone pair in the heterocycle and the methoxy group at C-6, can subtly affect the kinetics of the oxidative addition step in the catalytic cycle.
| Position | Substituent | Inductive Effect (-I) | Mesomeric Effect (+M) | Net Effect on SEAr Reactivity |
|---|---|---|---|---|
| Ring Nitrogen | -N= | Strongly withdrawing | N/A | Strong deactivation of the pyridine ring |
| 6 | -OCH₃ | Weakly withdrawing | Strongly donating | Strong activation, ortho-, para-directing (activates C-5, C-7) |
| 8 | -Br | Strongly withdrawing | Weakly donating | Moderate deactivation, ortho-, para-directing |
Applications of 8 Bromo 6 Methoxyisoquinoline As a Key Synthetic Intermediate
Building Block for Complex Heterocyclic Architectures
8-Bromo-6-methoxyisoquinoline serves as a fundamental starting material for the synthesis of intricate heterocyclic systems, most notably pyrrolo[2,1-a]isoquinolines. nih.govrsc.orgsemanticscholar.org This scaffold is present in a variety of natural products with significant biological activities, including crispine A and lamellarins, which are known for their anticancer properties. nih.govsemanticscholar.orgnih.gov
The synthesis of these complex structures often involves a 1,3-dipolar cycloaddition reaction. In this process, the isoquinoline (B145761) nitrogen is quaternized, typically by reaction with a 2-bromoacetophenone, to form an isoquinolinium salt. This intermediate, in the presence of a base, generates an isoquinolinium ylide, which then undergoes a cycloaddition with a dipolarophile, such as an activated alkyne or alkene, to construct the pyrrolo[2,1-a]isoquinoline (B1256269) core. nih.gov The versatility of this method allows for the introduction of various substituents on the resulting heterocyclic framework, depending on the choice of the acetophenone (B1666503) and the dipolarophile.
A representative reaction scheme is the one-pot, three-component synthesis of 1-acyl-2-aroyl-pyrrolo[2,1-a]isoquinolines. This reaction utilizes isoquinoline, a substituted 2-bromoacetophenone, and an acetylenic ketone to efficiently produce the target heterocyclic system. The yields of these reactions are often moderate to good, demonstrating the robustness of this synthetic strategy.
Precursor for Advanced Organic Materials Synthesis
While direct and extensive research on this compound as a precursor for advanced organic materials is not widely documented in the provided search results, its structural motifs are found in compounds developed for materials science applications. The isoquinoline core is a well-known chromophore, and its derivatives are investigated for their fluorescent properties. For instance, related quinoline (B57606) derivatives have been functionalized via Suzuki reactions to create compounds exhibiting blue fluorescence, suggesting that similarly functionalized this compound could be a precursor to novel fluorescent materials.
The development of organic semiconductors often involves the use of aromatic and heterocyclic building blocks. The palladium-catalyzed amination of aryl bromides with carbazole (B46965) and other heterocyclic amines is a common strategy for synthesizing star-shaped organic semiconductors with high fluorescent quantum yields. The structural characteristics of this compound make it a plausible candidate for incorporation into such materials, although specific examples are not detailed in the provided search results.
Utilization in Scaffold Diversity-Oriented Synthesis (DOS)
Diversity-Oriented Synthesis (DOS) aims to create collections of structurally diverse molecules to explore chemical space and identify new biologically active compounds. cam.ac.ukcam.ac.ukresearchgate.net The isoquinoline scaffold is a valuable starting point for DOS due to its prevalence in natural products and its suitability for a variety of chemical transformations. mskcc.org
This compound can be envisioned as a key building block in DOS strategies. The bromine atom allows for the introduction of diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions enable the attachment of a wide range of substituents at the 8-position, leading to a library of compounds with diverse functionalities and steric properties.
A hypothetical DOS approach could involve reacting this compound with a diverse set of boronic acids (Suzuki coupling), terminal alkynes (Sonogashira coupling), and amines (Buchwald-Hartwig coupling). The resulting library of substituted isoquinolines could then be further diversified by reactions at other positions of the isoquinoline ring or by elaboration of the newly introduced functional groups. This strategy would efficiently generate a collection of molecules based on a common scaffold but with significant structural variation.
Role in the Synthesis of Natural Product Analogues (Structural and Synthetic Aspects, not Biological Activity)
The structural core of this compound is related to numerous natural products, making it a valuable starting material for the synthesis of their analogues. rsc.org The synthesis of analogues is crucial for understanding structure-activity relationships and for developing new therapeutic agents with improved properties. nih.gov
The pyrrolo[2,1-a]isoquinoline alkaloids, such as crispine A and the lamellarins, are a prominent class of natural products whose synthesis can be approached using this compound derivatives. semanticscholar.orgnih.govrsc.org While the provided search results focus more on the synthesis of the core heterocyclic system, the functionalization of the isoquinoline moiety is a key aspect of synthesizing various natural product analogues. The methoxy (B1213986) group at the 6-position and the potential for substitution at the 8-position (via the bromo group) allow for the creation of analogues with modified substitution patterns compared to the natural products.
For example, a synthetic route towards lamellarin analogues could involve the initial construction of a substituted pyrrolo[2,1-a]isoquinoline from a derivative of this compound, followed by further functionalization to introduce the specific substituents found in different members of the lamellarin family. This approach allows for a modular synthesis where different analogues can be prepared from a common intermediate.
Development of Novel Synthetic Methodologies (e.g., Catalyst Development, Reaction Optimization)
The reactivity of the bromine atom in this compound makes it an excellent substrate for the development and optimization of new synthetic methodologies, particularly in the area of palladium-catalyzed cross-coupling reactions. The efficiency of reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations is highly dependent on the choice of catalyst, ligands, base, and reaction conditions.
Researchers often use substrates like this compound to test the scope and limitations of new catalytic systems. For instance, the development of more active and stable palladium catalysts or new phosphine (B1218219) ligands could be benchmarked by their performance in the coupling of this bromoisoquinoline with various partners. The electronic properties of the methoxy-substituted isoquinoline ring can influence the reactivity of the C-Br bond, providing a challenging yet relevant system for catalyst evaluation.
Furthermore, reaction optimization studies, including the screening of different solvents, temperatures, and reaction times, are crucial for achieving high yields and selectivity in the synthesis of complex molecules derived from this compound. These studies contribute to the broader field of organic synthesis by providing robust and efficient methods for the construction of carbon-carbon and carbon-heteroatom bonds.
Future Directions and Emerging Research Avenues
Development of More Sustainable and Greener Synthetic Routes
Traditional methods for synthesizing isoquinoline (B145761) derivatives often involve transition-metal catalysts, harsh reaction conditions, and the use of toxic solvents, which raise significant environmental and economic concerns. nih.govrsc.org The future of synthesizing 8-bromo-6-methoxyisoquinoline and its derivatives is increasingly focused on the principles of green chemistry. This involves a shift towards more eco-friendly and efficient synthetic protocols.
Key areas of development include:
Benign Solvents and Recyclable Catalysts: Research is moving towards replacing conventional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. rsc.orgchemistryjournals.net Furthermore, the development of recyclable catalytic systems, such as heterogeneous catalysts, can minimize waste and reduce costs associated with precious metals.
Energy-Efficient Processes: Techniques like microwave-assisted synthesis and photocatalysis are being explored to synthesize isoquinolines. nih.govresearchgate.net These methods can significantly reduce reaction times and energy consumption compared to conventional heating. chemistryjournals.net For instance, a palladium-catalyzed synthesis of 4-substituted isoquinolines was efficiently achieved under microwave irradiation, demonstrating a flexible protocol with a broad substrate scope. nih.gov
Atom-Economical Reactions: Future synthetic strategies will prioritize reactions that maximize the incorporation of all starting materials into the final product, thus minimizing waste. rsc.org This approach is fundamental to designing more sustainable chemical manufacturing processes.
| Green Chemistry Approach | Objective | Potential Advantage for this compound Synthesis |
|---|---|---|
| Use of Benign Solvents (e.g., water, ionic liquids) | Reduce toxicity and environmental impact of solvents. | Lower environmental footprint, improved safety profile. |
| Recyclable Catalytic Systems | Minimize metal waste and reduce costs. | Cost-effective and sustainable production cycles. |
| Microwave-Assisted Synthesis | Decrease reaction times and energy consumption. | Rapid and efficient synthesis, enabling high-throughput screening. |
| Photocatalysis | Utilize visible light as an energy source for reactions. | Mild reaction conditions and access to unique reaction pathways. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique electronic properties conferred by the bromo and methoxy (B1213986) substituents on the isoquinoline core make this compound a fertile ground for discovering novel chemical reactions. The bromine atom at the C-8 position is a particularly valuable functional group, serving as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of carbon-based substituents, enabling the systematic modification of the isoquinoline scaffold.
Future research will likely focus on:
Transition-Metal-Mediated Cascade Reactions: Designing novel cascade reactions that utilize the bromine handle to rapidly build molecular complexity. This could involve sequences of coupling and cyclization steps to form polycyclic aromatic systems fused to the isoquinoline core.
C-H Activation: Exploring regioselective C-H activation at other positions on the isoquinoline ring, guided by the existing substituents. This would provide alternative and more atom-economical routes to functionalized derivatives without the need for pre-functionalized starting materials.
Photoredox Catalysis: Employing visible-light photoredox catalysis to engage the isoquinoline core in new types of transformations, such as radical additions or cycloadditions, that are often difficult to achieve with traditional methods. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and greater scalability. nih.gov The synthesis of this compound and its subsequent derivatization are well-suited for adaptation to flow chemistry platforms.
Emerging avenues in this area include:
Telescoped Synthesis: Developing multi-step flow sequences where the crude product from one reaction is directly used as the substrate for the next without intermediate purification. This "telescoped" approach can significantly improve efficiency and reduce waste.
Automated Library Synthesis: Integrating flow reactors with automated purification and analysis systems (e.g., HPLC, mass spectrometry) to enable the rapid synthesis and screening of libraries of this compound derivatives. This is particularly valuable for drug discovery and materials science applications.
Flow Photochemistry: Combining the benefits of flow chemistry with photocatalysis to perform light-driven reactions in a more controlled and efficient manner. nih.gov Continuous flow photoreactors allow for uniform irradiation of the reaction mixture, leading to higher yields and selectivities. nih.gov
Computational Design of Advanced Isoquinoline-Based Catalysts or Ligands
Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. In the context of this compound, these methods can be used to design advanced catalysts and ligands for a variety of chemical transformations.
Future research directions include:
Ligand Design for Catalysis: Using the this compound scaffold as a building block for novel ligands in transition-metal catalysis. Computational methods like Density Functional Theory (DFT) can predict the electronic and steric properties of these ligands, helping to fine-tune their performance for specific reactions. DFT analysis has been successfully used to study the electronic structure and stability of related heterocyclic compounds. nih.govnih.govresearchgate.net
Organocatalyst Development: Designing and evaluating, through computational screening, derivatives of this compound as potential organocatalysts. The nitrogen atom in the isoquinoline ring can act as a basic or nucleophilic site, and its properties can be modulated by substituents to create highly active and selective catalysts.
Predicting Binding Affinities: Employing molecular docking simulations to predict the binding affinity of isoquinoline derivatives to target proteins or materials. researchgate.net This can accelerate the discovery of new functional molecules by prioritizing the synthesis of the most promising candidates.
Application as a Scaffold in Chemical Biology Probes (Purely Chemical Tool Development)
Chemical probes are small molecules designed to interrogate biological systems by selectively modulating the function of a specific protein or pathway. bohrium.com The this compound scaffold is an excellent starting point for the development of such chemical tools due to its synthetic tractability and "drug-like" properties.
The focus in this area is on the development of the chemical tools themselves:
Q & A
Q. What are the established synthetic routes for 8-bromo-6-methoxyisoquinoline, and how are reaction conditions optimized?
The synthesis of this compound can be inferred from analogous isoquinoline derivatives. A common approach involves halogenation and methoxylation steps. For example, 8-bromo-7-methoxyisoquinoline is synthesized via nitro group reduction, diazotization, and Sandmeyer reaction . Key considerations include:
- Halogenation : Bromine introduction via N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 0–25°C) to minimize side reactions.
- Methoxylation : Use of methoxide nucleophiles in SNAr reactions, requiring electron-deficient aromatic rings.
- Optimization : Reaction time (12–24 hrs), temperature (70–100°C), and solvent polarity (e.g., DCM or THF) to enhance yield (>75%) and purity .
Q. How is this compound characterized analytically, and what techniques validate its structural integrity?
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 238.08 for CHBrNO) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What is the role of this compound as an intermediate in medicinal chemistry?
This compound serves as a precursor for bioactive molecules. Its bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy group directs electrophilic substitution. Applications include synthesis of kinase inhibitors and antimicrobial agents, leveraging the isoquinoline scaffold’s affinity for heterocyclic targets .
Advanced Research Questions
Q. How do electronic effects of bromine and methoxy substituents influence the reactivity of this compound in nucleophilic substitutions?
- Bromine : Acts as a leaving group in SNAr reactions, with reactivity enhanced by electron-withdrawing methoxy groups at the para position.
- Methoxy Group : Electron-donating effects stabilize intermediates but may reduce electrophilicity at adjacent positions.
- Kinetic Studies : Second-order rate constants (k ~ 10 Ms) in DMF with amines like piperidine highlight substituent-dependent regioselectivity .
Q. What structure-activity relationship (SAR) insights have been derived from this compound derivatives?
- Anticancer Activity : Bromine at position 8 enhances hydrophobic interactions with ATP-binding pockets in kinases. Methoxy at position 6 improves solubility without steric hindrance.
- Antimicrobial Potency : Fluorine or chlorine substitutions at position 1 increase membrane penetration (logP reduction by 0.5–1.0 units) .
Q. How does this compound perform in in vivo pharmacokinetic studies?
- Metabolic Stability : Microsomal assays (human liver microsomes) show moderate clearance (t ~ 2–4 hrs) due to methoxy group glucuronidation.
- Bioavailability : Oral administration in rodent models yields 40–50% bioavailability, attributed to balanced lipophilicity (clogP ~ 2.5) .
Q. What are the challenges in scaling up this compound synthesis, and how are purity issues addressed?
- Scalability : Column chromatography is replaced with recrystallization (ethanol/water) for cost efficiency.
- Impurity Profiling : GC-MS identifies brominated byproducts (e.g., di-bromo derivatives), mitigated by stoichiometric control of NBS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
